![molecular formula C14H21NO2 B1628837 4-[(Dipropylamino)methyl]benzoic acid CAS No. 675137-59-4](/img/structure/B1628837.png)
4-[(Dipropylamino)methyl]benzoic acid
Overview
Description
4-[(Dipropylamino)methyl]benzoic acid, also known as Dibucaine, is a local anesthetic that is commonly used in medical procedures to numb specific areas of the body. It is a member of the amino amide group of local anesthetics and was first synthesized in 1947. Dibucaine is a potent anesthetic that is used in a variety of medical procedures, including dental work, minor surgeries, and diagnostic procedures.
Mechanism Of Action
4-[(Dipropylamino)methyl]benzoic acid works by blocking the sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a numbness or loss of sensation in the affected area. 4-[(Dipropylamino)methyl]benzoic acid also inhibits the release of neurotransmitters, which can further reduce the transmission of pain signals.
Biochemical And Physiological Effects
4-[(Dipropylamino)methyl]benzoic acid has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to inhibit the activity of enzymes such as cholinesterase and carbonic anhydrase, which are involved in a variety of physiological processes. 4-[(Dipropylamino)methyl]benzoic acid has also been shown to have anti-inflammatory effects, which can help to reduce pain and swelling in the affected area.
Advantages And Limitations For Lab Experiments
4-[(Dipropylamino)methyl]benzoic acid is a valuable tool for researchers studying the physiological and biochemical processes that occur in the body. Its ability to block sodium channels and inhibit the release of neurotransmitters make it a useful tool for studying pain and sensory processing. However, its potency and potential for toxicity make it important to use caution when using 4-[(Dipropylamino)methyl]benzoic acid in lab experiments.
Future Directions
There are several areas of research that could benefit from further study of 4-[(Dipropylamino)methyl]benzoic acid. One potential area of research is the development of new local anesthetics that are more effective and less toxic than 4-[(Dipropylamino)methyl]benzoic acid. Another area of research is the use of 4-[(Dipropylamino)methyl]benzoic acid in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, further research could be done to better understand the biochemical and physiological effects of 4-[(Dipropylamino)methyl]benzoic acid on the body.
Scientific Research Applications
4-[(Dipropylamino)methyl]benzoic acid has been extensively studied for its potential use in medical research. It has been shown to have a variety of effects on the body, including its ability to block sodium channels and inhibit the release of neurotransmitters. These effects make it a valuable tool for studying the physiological and biochemical processes that occur in the body.
properties
IUPAC Name |
4-[(dipropylamino)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-9-15(10-4-2)11-12-5-7-13(8-6-12)14(16)17/h5-8H,3-4,9-11H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHELOHWCQVWTSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588183 | |
Record name | 4-[(Dipropylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Dipropylamino)methyl]benzoic acid | |
CAS RN |
675137-59-4 | |
Record name | 4-[(Dipropylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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